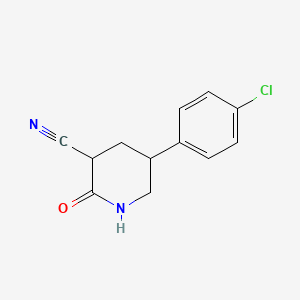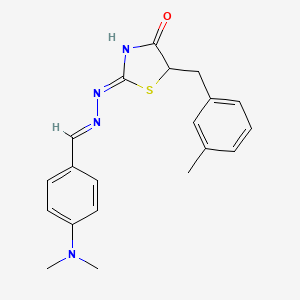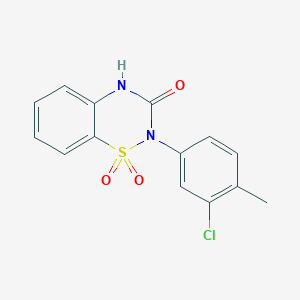
1,7a-Dihydrobenzimidazole-2-thione;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) is a chemical compound with the molecular formula C16H14N4S2Zn. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an antioxidant in the production of natural and synthetic rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Coordination Reaction Method: This method involves reacting thiol-containing methylbenzimidazole with zinc chloride or zinc bromide in an organic solvent to obtain the target product.
Oxidation Reaction Method: Initially, thiol-containing methylbenzimidazole is prepared as a stannate salt, which is then reacted with zinc chloride or zinc bromide under alkaline conditions to produce the desired compound.
Industrial Production Methods
The industrial production of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) typically involves large-scale coordination reactions using zinc salts and organic solvents. The process is optimized for high yield and purity, ensuring the compound meets industry standards for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Applications De Recherche Scientifique
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues.
Catalytic Activity: In organic synthesis, it serves as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-2-mercaptobenzimidazole, zinc salt
- Zinc 2-mercaptotoluimidazole
- Zinc bis [4 (or 5)-methyl-2-thioxo-2,3-dihydrobenzimidazol-1-ide]
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) stands out due to its specific molecular structure, which imparts unique antioxidant and catalytic properties. Its ability to act as both an antioxidant and a catalyst makes it highly versatile and valuable in various applications .
Propriétés
Formule moléculaire |
C7H6N2SZn |
|---|---|
Poids moléculaire |
215.6 g/mol |
Nom IUPAC |
1,7a-dihydrobenzimidazole-2-thione;zinc |
InChI |
InChI=1S/C7H6N2S.Zn/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-5H,(H,8,10); |
Clé InChI |
YDTVKLGPBUMAPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(=NC(=S)N2)C=C1.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)

![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)

![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)

![5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345671.png)



![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
